Tricyclo[7.1.1.02,7]undeca-2,4,6-triene-8-carboxylic acid
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Overview
Description
Tricyclo[7.1.1.02,7]undeca-2,4,6-triene-8-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[7.1.1.02,7]undeca-2,4,6-triene-8-carboxylic acid typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile undergo a [4+2] cycloaddition to form the bicyclic structure. The reaction conditions often require high temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods aim to optimize yield and purity while minimizing by-products. Advanced purification techniques, such as recrystallization or chromatography, are employed to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: Tricyclo[7.1.1.02,7]undeca-2,4,6-triene-8-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The reactions can yield various products, such as carboxylic acids, alcohols, and halogenated derivatives, depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, Tricyclo[7.1.1.02,7]undeca-2,4,6-triene-8-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its rigid structure makes it a valuable precursor in the development of new materials and pharmaceuticals.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its unique structure allows for the exploration of interactions with biological macromolecules.
Medicine: In the medical field, this compound may be investigated for its therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and rigidity make it suitable for applications requiring high-performance materials.
Mechanism of Action
The mechanism by which Tricyclo[7.1.1.02,7]undeca-2,4,6-triene-8-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would vary based on the target and the desired outcome.
Comparison with Similar Compounds
Tricyclo[5.2.1.02,6]decane-3-carboxylic acid
Tricyclo[6.2.1.02,7]undecane-4-carboxylic acid
Tricyclo[7.2.1.02,7]dodecane-5-carboxylic acid
Uniqueness: Tricyclo[7.1.1.02,7]undeca-2,4,6-triene-8-carboxylic acid stands out due to its unique bicyclic structure, which provides exceptional rigidity and stability compared to its similar counterparts. This structural uniqueness can lead to distinct chemical and physical properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
tricyclo[7.1.1.02,7]undeca-2,4,6-triene-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-12(14)11-8-5-7(6-8)9-3-1-2-4-10(9)11/h1-4,7-8,11H,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWHOZPPKQEOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C3=CC=CC=C3C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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